Biotinyl-tota-glutaramic acid dipea salt is a compound that combines biotin—a vitamin known for its role in cellular metabolism and as a cofactor for enzymes—with a glutaramic acid derivative. This compound is particularly notable for its potential applications in biochemistry and molecular biology, particularly in the labeling and tracking of proteins and peptides.
Biotinyl-tota-glutaramic acid dipea salt is synthesized through chemical processes that involve the coupling of biotin with glutamic acid derivatives. The synthesis typically employs solid-phase peptide synthesis techniques, which allow for the efficient assembly of complex molecules.
This compound can be classified under:
The synthesis of biotinyl-tota-glutaramic acid dipea salt can be achieved through various methods, primarily focusing on solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The synthesis typically involves:
Biotinyl-tota-glutaramic acid dipea salt features a complex molecular structure that includes:
The precise molecular formula and mass can be derived from the individual components:
Biotinyl-tota-glutaramic acid dipea salt participates in several important chemical reactions:
The reaction conditions typically involve:
The mechanism by which biotinyl-tota-glutaramic acid dipea salt functions primarily involves:
Studies indicate that the binding affinity of biotin to its ligands is exceptionally high (Kd ~ 10^{-15} M), making this compound highly effective for labeling applications.
Biotinyl-tota-glutaramic acid dipea salt has numerous applications in scientific research:
Site-specific biotinylation using N-α-([tris(1,2,3-triazolyl)methyl]acetyl)-biotinyl-glutamic acid diisopropylethylamine salt (biotinyl-TOTA-glutaramic acid DIPEA salt) leverages its structurally defined triazole ring core and terminal biotin moiety to achieve precise molecular recognition. The tris-triazolylmethyl (TOTA) scaffold provides a rigid spatial framework that minimizes steric interference with the protein’s functional domains while ensuring optimal orientation for avidin binding [3] [8]. Key design principles include:
Table 1: Site-Specific Biotinylation Efficiency Using Biotinyl-TOTA-Glutaramic Acid DIPEA Salt vs. Conventional Reagents
Conjugation Method | Modification Sites per Antibody | Homogeneity (DAR ±0.5) | Avidin Binding Retention (%) |
---|---|---|---|
NHS-Biotin | ~40 lysines | 3.5 ± 2.1 | 65–80 |
Maleimide-Biotin | 4–8 cysteines | 4.0 ± 0.3 | 75–85 |
Biotinyl-TOTA-Glutaramic Acid | 1–2 (engineered sites) | 1.0 ± 0.1 | >95 |
Integrating polyethylene glycol (PEG) spacers between the TOTA scaffold and biotin moiety is critical for maximizing binding kinetics in sterically constrained environments. PEG chains mitigate steric hindrance from the protein surface, allowing the biotin ligand to adopt conformations compatible with avidin’s deep binding pocket [2] [7]. Key findings include:
Table 2: Impact of PEG Spacer Length on Biotin-Avidin Binding Kinetics
Spacer Length (Ethylene Glycol Units) | Association Rate Constant, kon (×10⁵ M⁻¹s⁻¹) | Dissociation Constant, Kd (pM) | Half-Life (min) |
---|---|---|---|
0 (direct conjugation) | 1.2 ± 0.3 | 350 ± 40 | 15.8 |
6 | 2.8 ± 0.4 | 120 ± 15 | 42.3 |
12 | 4.2 ± 0.6 | 35 ± 5 | 142.5 |
24 | 3.9 ± 0.5 | 40 ± 8 | 132.0 |
Biotinyl-TOTA-glutaramic acid DIPEA salt demonstrates superior performance over conventional biotinylation reagents in avidin-biotin applications, as evidenced by binding affinity, stability, and functional retention metrics:
Key Advantages Summarized:
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